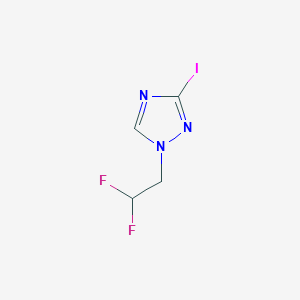
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole is a compound that features a triazole ring substituted with a difluoroethyl group and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . The reaction conditions often include the use of (2,2-difluoro-ethyl)(aryl)iodonium triflate as the electrophilic reagent, which reacts with nucleophiles such as thiols, amines, and alcohols .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents, temperature control, and purification techniques are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.
Coupling Reactions: The difluoroethyl group can engage in coupling reactions with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Thiols, amines, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioethers, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Agrochemistry: The compound’s reactivity can be harnessed to develop new agrochemicals with improved efficacy and environmental profiles.
Wirkmechanismus
The mechanism of action of 1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The difluoroethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to specific targets . The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-difluoroethyl)-3-bromo-1H-1,2,4-triazole: Similar structure but with a bromine atom instead of iodine.
1-(2,2-difluoroethyl)-3-chloro-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity compared to its bromine or chlorine analogs. Additionally, the difluoroethyl group provides metabolic stability and lipophilicity, making it a valuable moiety in drug design .
Eigenschaften
Molekularformel |
C4H4F2IN3 |
|---|---|
Molekulargewicht |
259.00 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-3-iodo-1,2,4-triazole |
InChI |
InChI=1S/C4H4F2IN3/c5-3(6)1-10-2-8-4(7)9-10/h2-3H,1H2 |
InChI-Schlüssel |
OEHJESYLHINUFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1CC(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















